N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group, a dimethylpropanoyl group, and a piperidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Dimethylpropanoyl Group: The dimethylpropanoyl group is attached through an acylation reaction using a suitable acylating agent.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced forms such as amines or alcohols.
Substitution: New derivatives with substituted functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.
Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate
- N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-amine
- N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-alcohol
Uniqueness
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H23ClN2O2 |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-10-6-7-12(11-20)15(21)19-14-9-5-4-8-13(14)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21) |
InChI Key |
OPIKHTSHJMPIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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